4-Aminophenyl 1-Thio-b-D-cellobioside
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Overview
Description
4-Aminophenyl 1-Thio-b-D-cellobioside is a complex organic compound with the molecular formula C18H27NO10S and a molecular weight of 449.47 g/mol . It is primarily used as a functional affinity ligand for the separation of exo- and endo-acting cellulases . This compound is significant in biochemical research, particularly in the study of carbohydrate-active enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl 1-Thio-b-D-cellobioside typically involves the reaction of 4-aminophenyl thiol with cellobiose under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Aminophenyl 1-Thio-b-D-cellobioside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, dithiothreitol.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Aminophenyl 1-Thio-b-D-cellobioside has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Aminophenyl 1-Thio-b-D-cellobioside involves its interaction with cellulases. The compound binds to the active sites of these enzymes, facilitating their separation and study. The molecular targets include exo- and endo-acting cellulases, and the pathways involved are primarily related to carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminophenyl 4-O-b-D-Glucopyranosyl-1-thio-b-D-glucopyranoside .
- 4-Aminophenyl 1-Thio-b-D-glucopyranoside .
Uniqueness
4-Aminophenyl 1-Thio-b-D-cellobioside is unique due to its specific affinity for cellulases, making it an invaluable tool in biochemical research. Its ability to form stable complexes with these enzymes sets it apart from other similar compounds.
Properties
Molecular Formula |
C18H27NO10S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(4-aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H27NO10S/c19-7-1-3-8(4-2-7)30-18-15(26)13(24)16(10(6-21)28-18)29-17-14(25)12(23)11(22)9(5-20)27-17/h1-4,9-18,20-26H,5-6,19H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18+/m1/s1 |
InChI Key |
RIQWCPMDWZXHSW-BYKNIKRUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origin of Product |
United States |
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